Rawsonol

Übersicht

Beschreibung

Rawsonol is a brominated diphenylmethane derivative obtained from the green alga Avrainvillea rawsoni. It exhibits inhibitory activity against 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is an enzyme involved in cholesterol biosynthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rawsonol is primarily extracted from the green alga Avrainvillea rawsoni. The extraction process involves the use of organic solvents to isolate the compound from the algal biomass. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Avrainvillea rawsoni, followed by extraction and purification processes. The cultivation conditions, such as light, temperature, and nutrient availability, are optimized to maximize the yield of this compound. The extraction process is scaled up using industrial-grade solvents and chromatographic systems to ensure high purity and yield .

Analyse Chemischer Reaktionen

Reaction Mechanisms and Transition States

Chemical reactions are fundamentally governed by transition states, which are fleeting intermediates dictating reaction pathways . Recent advancements in spectroscopic techniques like chirped-pulse millimeter-wave spectroscopy enable direct characterization of these states, revealing vibrational energy distributions and bond-angle geometries . For example, the reaction between vinyl cyanide and ultraviolet light produces hydrogen cyanide (HCN) through competing transition states, identified via vibrational energy analysis .

Table 1: Key Parameters in Transition State Analysis

Experimental Techniques in Reaction Study

Modern methods combine spectroscopy and computational analysis to probe reaction dynamics:

-

Chirped-pulse spectroscopy resolves molecular structures during transition states .

-

Density Functional Theory (DFT) models reaction pathways, partitioning mechanisms into phases (contact, preparation, transition) .

-

Kinetic studies (e.g., Arrhenius plots) quantify activation energies and reaction rates .

Table 2: Experimental Methods Comparison

Optimization Strategies

Chemical reaction optimization integrates experimental design (DoE) and mechanistic insights:

-

Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalysts) for yield maximization .

-

Electrochemistry leverages electric fields to enhance reaction efficiency, particularly in drug synthesis .

-

Bioorthogonal reactions in living systems exploit pH or redox gradients (e.g., glutathione-mediated reductions) .

Table 3: Bioorthogonal Reaction Examples

| Trigger | Reactant | Product(s) |

|---|---|---|

| Acidic pH | Oxime | O-substituted hydroxylamine |

| Glutathione | Acylhydrazone | Hydrazide, aldehyde/ketone |

Computational and Theoretical Frameworks

Advanced computational tools like the United Reaction Valley Approach (URVA) dissect reaction mechanisms into phases:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Rawsonol has been studied for its potential therapeutic effects, especially in the context of cancer treatment. Its structural characteristics allow it to serve as a model compound for investigating brominated diphenylmethane derivatives, which are known for their biological activity.

Case Study: Antitumor Activity

Research has highlighted the antitumor properties of compounds related to this compound. For instance, steroidal saponins, which share structural similarities with this compound, have shown significant antitumor activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

| Compound | Mechanism of Action | Cancer Types |

|---|---|---|

| Isospirostanol | Induces apoptosis and inhibits proliferation | Breast cancer, lung cancer |

| Cholestanol | Alters signaling pathways affecting tumor growth | Colorectal cancer |

Pharmacological Applications

In pharmacology, this compound's potential has been explored in relation to its effects on cellular processes and disease mechanisms.

Pharmacokinetics and Pharmacodynamics

Studies suggest that this compound may influence key biological pathways involved in inflammation and oxidative stress response, similar to other saponins derived from natural sources. These properties could make it a candidate for further exploration in drug development aimed at treating conditions like myocardial ischemia and other cardiovascular diseases .

Materials Science

This compound's chemical properties extend beyond biological applications into materials science. Its use as a model compound aids researchers in synthesizing novel materials with specific functionalities.

Case Study: Material Synthesis

Research indicates that derivatives of this compound can be utilized to develop advanced materials with applications in coatings and adhesives due to their thermal stability and chemical resistance.

| Application | Material Type | Properties |

|---|---|---|

| Coatings | Protective coatings | Chemical resistance, durability |

| Adhesives | Industrial adhesives | Strong bonding capabilities |

Wirkmechanismus

Rawsonol exerts its effects by inhibiting the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. The molecular targets and pathways involved include the binding of this compound to the active site of the enzyme, thereby preventing the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate .

Vergleich Mit ähnlichen Verbindungen

Lovastatin: Another inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, used clinically to lower cholesterol levels.

Simvastatin: A synthetic derivative of lovastatin with similar inhibitory activity.

Atorvastatin: A more potent inhibitor of the same enzyme, widely used in the treatment of hypercholesterolemia.

Uniqueness of Rawsonol: this compound is unique due to its natural origin from the green alga Avrainvillea rawsoni. Unlike synthetic statins, this compound offers a natural alternative with potentially fewer side effects. Additionally, its brominated structure provides unique chemical properties that can be exploited in various scientific and industrial applications .

Biologische Aktivität

Rawsonol, a compound derived from red algae, has garnered attention due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a bromophenolic compound isolated from various marine algae, particularly from the genus Rhodomela. It is recognized for its potential therapeutic properties, including antioxidant, antimicrobial, and anticancer activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its effectiveness can be measured using various assays such as DPPH and ABTS radical scavenging tests.

The antioxidant activity of this compound is comparable to well-known antioxidants like ascorbic acid and BHT.

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

3. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanisms include inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical) | 4.3 | Apoptosis induction | |

| MCF-7 (breast) | 3.1 | Cell cycle arrest | |

| HCT-116 (colon) | 2.5 | Topoisomerase inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Topoisomerase Inhibition: It interferes with the DNA replication process by inhibiting topoisomerase enzymes, which are critical for DNA unwinding during replication.

- Cell Cycle Arrest: this compound has been shown to halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells revealed a significant reduction in cell viability at concentrations as low as 4.3 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial effects of this compound, it was found effective against both gram-positive and gram-negative bacteria, with MIC values indicating strong inhibitory effects.

Eigenschaften

CAS-Nummer |

125111-69-5 |

|---|---|

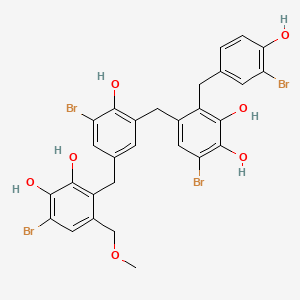

Molekularformel |

C29H24Br4O7 |

Molekulargewicht |

804.1 g/mol |

IUPAC-Name |

6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol |

InChI |

InChI=1S/C29H24Br4O7/c1-40-12-17-11-23(33)29(39)27(37)19(17)6-14-4-16(25(35)21(31)8-14)9-15-10-22(32)28(38)26(36)18(15)5-13-2-3-24(34)20(30)7-13/h2-4,7-8,10-11,34-39H,5-6,9,12H2,1H3 |

InChI-Schlüssel |

KCFBHVMAGOSSRA-UHFFFAOYSA-N |

SMILES |

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |

Kanonische SMILES |

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |

Aussehen |

Solid powder |

Key on ui other cas no. |

125111-69-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rawsonol; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.